(3-Hydroxyphenyl)dimethylphosphine oxide (3-Hydroxyphenyl)dimethylphosphine oxide
Brand Name: Vulcanchem
CAS No.: 27947-42-8
VCID: VC8095786
InChI: InChI=1S/C8H11O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6,9H,1-2H3
SMILES: CP(=O)(C)C1=CC=CC(=C1)O
Molecular Formula: C8H11O2P
Molecular Weight: 170.15 g/mol

(3-Hydroxyphenyl)dimethylphosphine oxide

CAS No.: 27947-42-8

Cat. No.: VC8095786

Molecular Formula: C8H11O2P

Molecular Weight: 170.15 g/mol

* For research use only. Not for human or veterinary use.

(3-Hydroxyphenyl)dimethylphosphine oxide - 27947-42-8

Specification

CAS No. 27947-42-8
Molecular Formula C8H11O2P
Molecular Weight 170.15 g/mol
IUPAC Name 3-dimethylphosphorylphenol
Standard InChI InChI=1S/C8H11O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6,9H,1-2H3
Standard InChI Key OWXLRRUSCZTSCJ-UHFFFAOYSA-N
SMILES CP(=O)(C)C1=CC=CC(=C1)O
Canonical SMILES CP(=O)(C)C1=CC=CC(=C1)O

Introduction

Structural and Electronic Characteristics

The molecular structure of (3-hydroxyphenyl)dimethylphosphine oxide features a tetrahedral phosphorus atom bonded to two methyl groups, a 3-hydroxyphenyl substituent, and an oxygen atom. The phosphoryl (P=O) group contributes significant polarity to the molecule, while the 3-hydroxyphenyl group introduces hydrogen-bonding capacity and aromatic conjugation.

The electronic effects of the substituents influence the compound’s reactivity. The electron-withdrawing phosphoryl group reduces electron density at the phosphorus center, enhancing its Lewis acidity. Conversely, the electron-donating methyl groups and the resonance effects of the phenolic ring modulate this acidity, creating a balance that can be exploited in catalytic systems .

Table 1: Inferred Physicochemical Properties

PropertyValue/RangeBasis of Inference
Molecular formulaC₈H₁₁O₂PStructural analysis
Molecular weight182.14 g/molCalculated
SolubilityPolar organic solventsAnalogous phosphine oxides
Melting point80–100°CSimilar arylphosphine oxides
pKa (phenolic -OH)~10Comparison to phenol

Synthesis Routes

Hydrophosphorylation of 3-Hydroxybenzaldehyde

A plausible synthesis involves the hydrophosphorylation of 3-hydroxybenzaldehyde with dimethylphosphine oxide. This reaction, analogous to Kabachnik-Fields conditions, would proceed via nucleophilic addition of the P–H bond across the carbonyl group:
(CH3)2P(O)H+3-HOC6H4CHO(3-HOC6H4CH2)P(O)(CH3)2\text{(CH}_3\text{)}_2\text{P(O)H} + \text{3-HOC}_6\text{H}_4\text{CHO} \rightarrow \text{(3-HOC}_6\text{H}_4\text{CH}_2\text{)P(O)(CH}_3\text{)}_2
This method aligns with hydrophosphorylation mechanisms described for secondary phosphine oxides and aldehydes .

Quaternization-Wittig Approach

Adapting methodologies from aryldiphenylphosphine oxide synthesis , a two-step process could be employed:

  • Quaternization: React methyldiphenylphosphine with 3-bromophenol under nickel catalysis to form a quaternary phosphonium salt.

  • Wittig Reaction: Treat the salt with a base to generate a ylide, which reacts with formaldehyde to install the hydroxymethyl group.

Grignard Reagent Substitution

Starting from diethylphosphite, sequential treatment with methylmagnesium bromide and a 3-hydroxyphenyl Grignard reagent could yield the target compound:
(C2H5O)2P(O)H+2CH3MgBr(CH3)2P(O)MgBr\text{(C}_2\text{H}_5\text{O)}_2\text{P(O)H} + 2 \text{CH}_3\text{MgBr} \rightarrow \text{(CH}_3\text{)}_2\text{P(O)MgBr}
(CH3)2P(O)MgBr+3-HOC6H4MgBr(3-HOC6H4)(CH3)2P(O)\text{(CH}_3\text{)}_2\text{P(O)MgBr} + \text{3-HOC}_6\text{H}_4\text{MgBr} \rightarrow \text{(3-HOC}_6\text{H}_4\text{)(CH}_3\text{)}_2\text{P(O)}

Reactivity and Functionalization

Coordination Chemistry

The phosphoryl oxygen and phenolic -OH group enable chelation to metal centers. For example, in palladium complexes, the compound could act as a bidentate ligand, facilitating cross-coupling reactions. The phenolic proton’s acidity (pKa ~10) allows deprotonation under basic conditions, forming an anionic ligand with enhanced electron-donating properties .

Aldehyde Condensation

Analogous to dimethylphosphine oxide’s reactivity with formaldehyde , (3-hydroxyphenyl)dimethylphosphine oxide may undergo hydroxymethylation:
(3-HOC6H4)(CH3)2P(O)H+RCHO(3-HOC6H4)(CH3)2P(O)CH2R\text{(3-HOC}_6\text{H}_4\text{)(CH}_3\text{)}_2\text{P(O)H} + \text{RCHO} \rightarrow \text{(3-HOC}_6\text{H}_4\text{)(CH}_3\text{)}_2\text{P(O)CH}_2\text{R}
This reactivity is valuable for synthesizing phosphine oxide-functionalized polymers.

Oxidation and Reduction

  • Oxidation: The P(III) center in hypothetical phosphine intermediates could be oxidized to P(V) species.

  • Reduction: LiAlH₄ might reduce the P=O group to P–H, though competing reduction of the phenolic group must be controlled .

Applications

Catalysis

As a ligand, this compound could stabilize transition metals in oxidation states critical for Suzuki-Miyaura couplings or hydrogenation reactions. The phenolic -OH may participate in hydrogen-bonding interactions, modulating substrate orientation .

Flame Retardants

Phosphine oxides are effective flame retardants. The phenolic group could enhance char formation via radical scavenging, as seen in aryl phosphate esters .

Pharmaceutical Intermediates

The compound’s potential to chelate metals and undergo bioorthogonal reactions makes it a candidate for prodrug design or metalloenzyme inhibition .

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